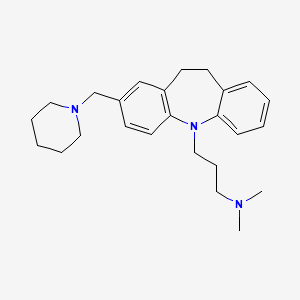
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfinothioate group attached to a dimethylphenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate can undergo various chemical reactions, including:
Oxidation: The sulfinothioate group can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s aromatic rings may also interact with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl sulfonate
- 2,6-Dimethylphenyl thiol
Uniqueness
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is unique due to its sulfinothioate group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
66713-32-4 |
|---|---|
Fórmula molecular |
C16H18OS2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)sulfinylsulfanyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18OS2/c1-11-7-5-8-12(2)15(11)18-19(17)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
APOOVAWRKWSYTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)SS(=O)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


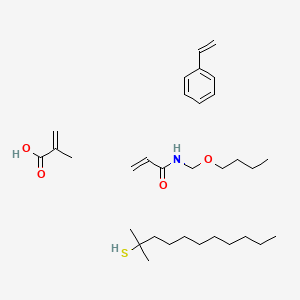
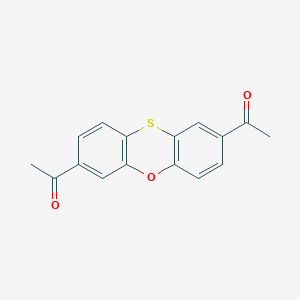
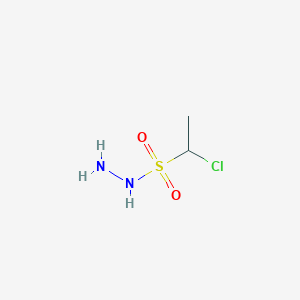
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

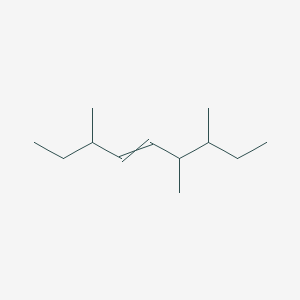
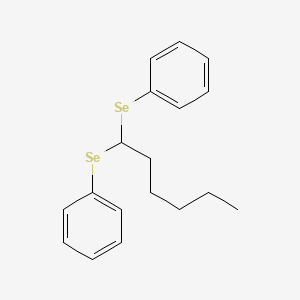
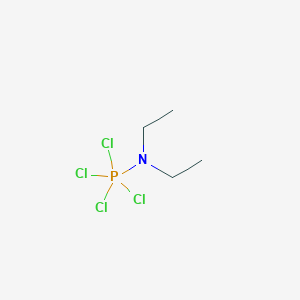
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
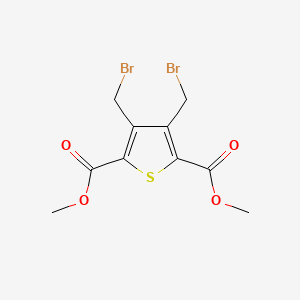
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

